

Chemical structure and properties of PF-00489791

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Compound of Interest		
Compound Name:	PF-00489791	
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In-Depth Technical Guide: PF-00489791

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-00489791 is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme crucial in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway.[1] Developed by Pfizer, this small molecule has been investigated for its therapeutic potential in conditions such as hypertension, diabetic nephropathy, and Raynaud's disease.[2] Its mechanism of action, centered on the enhancement of cGMP-mediated vasodilation, has made it a subject of significant interest in cardiovascular and renal research. This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and available clinical data for **PF-00489791**.

Chemical Structure and Physicochemical Properties

PF-00489791 is a complex heterocyclic molecule with the systematic IUPAC name 1-(2-ethoxyethyl)-5-[ethyl(methyl)amino]-7-[(4-methylpyridin-2-yl)amino]-N-(methylsulfonyl)-1H-pyrazolo[4,3-d]pyrimidine-3-carboxamide. Its chemical and physical properties are summarized in the table below.



Property	Value	Reference	
Molecular Formula	C20H28N8O4S	MedChemExpress	
Molecular Weight	476.55 g/mol	MedChemExpress	
IUPAC Name	1-(2-ethoxyethyl)-5- [ethyl(methyl)amino]-7-[(4- methylpyridin-2-yl)amino]-N- (methylsulfonyl)-1H- pyrazolo[4,3-d]pyrimidine-3- carboxamide	Not explicitly cited	
SMILES	CCN(C)c1nc2c(c(nc1Nc1cc(C) ccn1)N(CCOCC)N=C2C(=O)N S(=O)(=O)C)C	Not explicitly cited	
InChI	InChI=1S/C20H28N8O4S/c1-6-27(4)20-23-15-16(19(29)26-33(5,30)31)25-28(10-11-32-7-2)17(15)18(24-20)22-14-12-13(3)8-9-21-14/h8-9,12H,6-7,10-11H2,1-5H3,(H,26,29)(H,21,22,23,24)	Not explicitly cited	
CAS Number	853003-48-2	Not explicitly cited	
Appearance	Solid	MedChemExpress	
Storage	Store at -20°C for the short term and -80°C for the long term.		

Mechanism of Action and Signaling Pathway

PF-00489791 exerts its pharmacological effects through the potent and selective inhibition of phosphodiesterase type 5 (PDE5).[3] PDE5 is a key enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[4] By inhibiting PDE5, **PF-00489791** leads to an accumulation of intracellular cGMP, thereby amplifying the downstream effects of the nitric oxide (NO)/cGMP signaling pathway.[4][5]

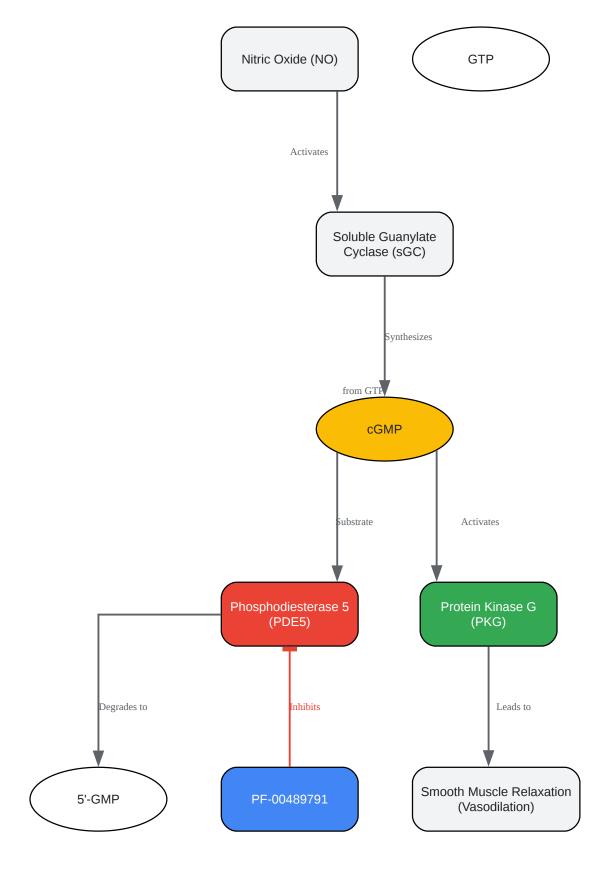






This pathway is initiated by the activation of soluble guanylate cyclase (sGC) by nitric oxide, leading to the conversion of guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and vasodilation.[5]





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Caption: PDE5 Signaling Pathway and Inhibition by PF-00489791.



Pharmacological Properties In Vitro Potency

PF-00489791 is a highly potent inhibitor of PDE5.

Parameter	Value	Reference
IC50 (PDE5A)	1.5 nM	[3]

Pharmacodynamics

Clinical studies have demonstrated the pharmacodynamic effects of **PF-00489791** in humans. Administration of the compound leads to a dose-dependent increase in plasma cGMP concentrations and a sustained reduction in blood pressure in patients with hypertension.[1]

Indication	Dosage	Key Findings	Reference
Mild to Moderate Hypertension	10 mg and 20/40 mg once daily for 28 days	Statistically significant decrease in mean daytime systolic blood pressure (approx. 5 and 7 mmHg, respectively). Doserelated increase in plasma cGMP.	[1]
Diabetic Nephropathy	20 mg once daily for 12 weeks	Significant reduction in urinary albumin-to-creatinine ratio (UACR) of 15.7%.	[5]

Pharmacokinetics

PF-00489791 is characterized as a long-acting PDE5 inhibitor. Detailed pharmacokinetic parameters from dedicated studies are not readily available in the public domain. However, clinical trial information indicates that the drug was administered once daily, suggesting a pharmacokinetic profile suitable for this dosing regimen.[1][5][6]



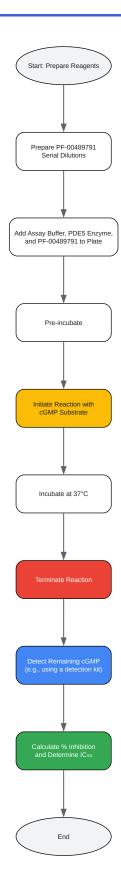
Experimental Protocols

While a specific, detailed experimental protocol for **PF-00489791** from a primary research article is not publicly available, a general methodology for a PDE5 inhibition assay can be outlined based on established techniques.[4][7][8]

Objective: To determine the in vitro inhibitory potency (IC₅₀) of **PF-00489791** against the PDE5 enzyme.

Principle: The assay measures the activity of PDE5 by quantifying the conversion of its substrate, cGMP, to 5'-GMP. The inhibitory effect of **PF-00489791** is determined by measuring the reduction in cGMP hydrolysis in the presence of the compound.





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Caption: General Workflow for a PDE5 Inhibition Assay.



Materials:

- Recombinant human PDE5A enzyme
- PF-00489791
- cGMP (substrate)
- Assay buffer (e.g., Tris-HCl, MgCl₂)
- Detection reagents (e.g., commercially available cGMP assay kit)
- 96-well microplates
- Plate reader

Procedure:

- Compound Preparation: Prepare a serial dilution of PF-00489791 in a suitable solvent (e.g., DMSO) to obtain a range of concentrations for testing.
- Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the PDE5 enzyme, and the various concentrations of PF-00489791. Include control wells with no inhibitor (100% enzyme activity) and wells with no enzyme (background).
- Pre-incubation: Pre-incubate the plate for a short period to allow the inhibitor to bind to the enzyme.
- Reaction Initiation: Initiate the enzymatic reaction by adding a fixed concentration of the cGMP substrate to all wells.
- Incubation: Incubate the plate at 37°C for a defined period to allow for cGMP hydrolysis.
- Reaction Termination: Stop the reaction using a stop solution provided in the detection kit or by other means (e.g., heat inactivation).
- Detection: Quantify the amount of cGMP remaining in each well using a suitable detection method, such as a competitive immunoassay or a fluorescence-based assay.



 Data Analysis: Calculate the percentage of PDE5 inhibition for each concentration of PF-00489791 relative to the control wells. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Clinical Development and Safety

PF-00489791 has undergone Phase I and Phase II clinical trials for several indications.[2] Studies in patients with mild to moderate hypertension and in those with type 2 diabetes and overt nephropathy have shown that the drug is generally safe and well-tolerated.[1][5] The most commonly reported adverse events were mild in severity and included headache, dyspepsia, and nasopharyngitis.[5] Development for diabetic nephropathies was reported to be discontinued in 2016.[2]

Conclusion

PF-00489791 is a potent, selective, and long-acting PDE5 inhibitor with demonstrated efficacy in preclinical and clinical settings for conditions associated with endothelial dysfunction. Its ability to modulate the NO/cGMP signaling pathway underscores its potential as a therapeutic agent. This technical guide provides a foundational understanding of its chemical, pharmacological, and clinical characteristics to support further research and development efforts in the field.

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References

- 1. Blood pressure lowering effects of a new long-acting inhibitor of phosphodiesterase 5 in patients with mild to moderate hypertension PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PF 489791 AdisInsight [adisinsight.springer.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. munin.uit.no [munin.uit.no]



- 5. Phosphodiesterase Type 5 Inhibition Reduces Albuminuria in Subjects with Overt Diabetic Nephropathy PMC [pmc.ncbi.nlm.nih.gov]
- 6. hra.nhs.uk [hra.nhs.uk]
- 7. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
- 8. mdpi.com [mdpi.com]
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